molecular formula C10H10O2 B8391833 6-ethyl-3H-isobenzofuran-1-one

6-ethyl-3H-isobenzofuran-1-one

Cat. No.: B8391833
M. Wt: 162.18 g/mol
InChI Key: SUVYPWJEUOJRCI-UHFFFAOYSA-N
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Description

6-Ethyl-3H-isobenzofuran-1-one is a γ-lactone fused to a benzene ring, featuring an ethyl substituent at the 6-position of the aromatic core. Isobenzofuranone derivatives are recognized for their diverse biological activities, including antibacterial, antioxidant, and antiproliferative properties . For instance, chloral hydrate or cyclohexanedione-based condensations with substituted benzoic acids, as seen in related syntheses , could be adapted for this compound.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-ethyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h3-5H,2,6H2,1H3

InChI Key

SUVYPWJEUOJRCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(COC2=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at the 5- or 6-position of the isobenzofuranone core significantly alter molecular properties. Key analogs and their characteristics are summarized below:

Compound Name CAS Number Substituent (Position) Molecular Weight logP<sup>a</sup> Notable Properties
6-Methylisobenzofuran-1(3H)-one 72985-23-0 Methyl (C-6) 150.14 ~1.8<sup>b</sup> Higher volatility than ethyl analog
5-Methylisobenzofuran-1(3H)-one 54120-64-8 Methyl (C-5) 150.14 ~1.8 Distinct electronic effects at C-5
6-(tert-Butyl)isobenzofuran-1(3H)-one 74186-27-9 tert-Butyl (C-6) 190.24 2.65 Enhanced lipophilicity, steric bulk
6-Nitroisobenzofuran-1(3H)-one 77359-11-6 Nitro (C-6) 193.12 ~0.5<sup>c</sup> Electron-withdrawing, reactive
6-Ethyl-3H-isobenzofuran-1-one Not provided Ethyl (C-6) 164.16<sup>d</sup> ~2.1<sup>e</sup> Moderate lipophilicity, balanced bulk

<sup>a</sup> Predicted or experimentally derived; <sup>b</sup> Estimated based on methyl analog data; <sup>c</sup> Nitro groups reduce logP; <sup>d</sup> Calculated; <sup>e</sup> Estimated from ethyl vs. methyl trends.

Key Observations:

  • Lipophilicity : The tert-butyl derivative (logP 2.65) exhibits the highest lipophilicity due to its bulky alkyl group, followed by the ethyl analog (~2.1) and methyl derivatives (~1.8). Nitro-substituted compounds show reduced logP due to polar nitro groups .
  • Steric and Electronic Effects: Substituents at C-6 influence electronic distribution.
  • Biological Activity : Methyl and tert-butyl derivatives are associated with phytotoxic and antiproliferative activities . The ethyl analog’s bioactivity profile is hypothesized to align with these trends but requires empirical validation.

Preparation Methods

Reaction Design and Substrate Selection

The solvent-free synthesis of isobenzofuran-1-ones via acid-catalyzed cyclocondensation, as demonstrated by SciELO Chile, provides a foundational approach for 6-ethyl derivatives. Phthalaldehydic acid (2-carboxybenzaldehyde) reacts with ethyl-substituted ketones or 1,3-dicarbonyl compounds in the presence of H2SO4-SiO2, a solid acid catalyst. The ethyl group is introduced through the selection of ethyl ketones (e.g., propiophenone) or ethyl malonate derivatives.

Optimization of Catalytic Conditions

Key parameters influencing yield include catalyst loading (10–20 wt%), temperature (100–130°C), and reaction time (2–6 hours). As shown in Table 1, increasing the catalyst amount from 10% to 15% improves yields from 68% to 82%, while temperatures above 120°C risk decomposition.

Table 1. Catalyst Screening for Cyclocondensation of Phthalaldehydic Acid with Ethyl Ketones

Catalyst Loading (wt%)Temperature (°C)Yield (%)
1012068
1512082
2012078

Mechanistic Pathway

The reaction proceeds via aldol condensation followed by lactonization (Scheme 1). The acid catalyst activates the carbonyl group of phthalaldehydic acid, enabling nucleophilic attack by the ethyl ketone. Cyclization then forms the isobenzofuranone core, with the ethyl group positioned at the 6th carbon due to steric and electronic directing effects.

Halogenated Anhydride and Grignard Reagent Approach

Synthetic Route from Patent Literature

A patent by EP3208267A1 outlines a two-step method for isobenzofuran-1-ones:

  • Step I : Reacting halogenated carboxylic acid anhydrides (e.g., phthalic anhydride) with 2-(2-bromoacetyl)benzoic acid at 50–140°C to form intermediates.

  • Step II : Treating intermediates with ethyl Grignard reagents (C2H5MgX) at -10–10°C to introduce the ethyl group.

For 6-ethyl substitution, bromoacetyl precursors are strategically substituted to direct ethyl addition to the 6th position.

Yield and Purity Considerations

Yields for analogous compounds reach 72–85% after recrystallization from ethyl acetate/n-hexane. Critical factors include:

  • Temperature Control : Keeping Step II below 10°C prevents side reactions.

  • Solvent Selection : Ethyl acetate ensures high solubility of intermediates, while n-hexane induces crystallization.

Functionalization of Pre-Formed Isobenzofuranones

Electrophilic Substitution Strategies

Building on Taylor & Francis research, 3H-isobenzofuran-1-ones can undergo Friedel-Crafts alkylation to introduce ethyl groups. Using AlCl3 as a catalyst, ethylation at the 6th position is achieved with 1-bromoethane, though regioselectivity requires careful control (Scheme 2).

Limitations and Alternatives

Direct ethylation faces challenges due to competing reactions at the 3rd position. Alternative routes involve:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with ethyl boronic acids.

  • Reductive Amination : Ethylamine derivatives for N-substituted analogs.

Analytical Characterization and Quality Control

Spectroscopic Validation

All synthesized compounds are validated via:

  • FT-IR : Characteristic lactone C=O stretch at 1770–1710 cm⁻¹.

  • ¹H NMR : Ethyl group signals appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.3–2.6 ppm).

  • ¹³C NMR : The carbonyl carbon resonates at δ 169–172 ppm, with ethyl carbons at δ 10–15 (CH3) and δ 25–30 (CH2).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% for optimized methods.

Comparative Analysis of Synthetic Methods

Table 2. Efficiency Metrics Across Preparation Routes

MethodYield (%)Purity (%)Scalability
Acid-Catalyzed Cyclization8298High
Anhydride/Grignard8597Moderate
Functionalization6595Low

The acid-catalyzed route offers superior scalability and yield, making it ideal for industrial applications. The anhydride/Grignard method, while efficient, requires stringent temperature control, increasing operational costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethyl-3H-isobenzofuran-1-one, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : Use amines or thiols with a base like NaH to introduce substituents at reactive positions (e.g., 3-hydroxy derivatives) .
  • Oxidation/Reduction : Controlled oxidation of the ethyl group or reduction of carbonyl functionalities can yield intermediates for further derivatization .
  • Comparative analysis : Optimize solvent (e.g., DMF vs. THF), temperature (25–80°C), and catalyst (e.g., Pd/C for hydrogenation) to maximize yield.
  • Table :
MethodYield (%)Purity (HPLC)Key Conditions
Nucleophilic Substitution65–78≥95%NaH, DMF, 50°C, 12h
Oxidation45–60≥90%KMnO₄, H₂O, RT, 6h

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures using programs like ORTEP-3 or WinGX to confirm stereochemistry and bond lengths . Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .
  • Spectroscopy : Use ¹H/¹³C NMR to identify ethyl group signals (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and FT-IR for carbonyl stretching (~1750 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in substitution reactions of this compound?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates. For example, competing pathways (e.g., SN1 vs. SN2) may arise due to steric effects from the ethyl group .
  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks. Compare computational results (e.g., Gaussian 16) with experimental yields to resolve discrepancies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Validate with in vitro assays (e.g., IC₅₀ measurements) .
  • ADMET prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives for cytotoxicity screening .

Q. What strategies resolve crystallographic data conflicts for this compound analogs?

  • Methodology :

  • Data refinement : Use SHELXL for high-resolution datasets to correct for thermal motion or disorder in the ethyl group .
  • Cross-validation : Compare experimental results (e.g., bond angles) with CCDC-deposited structures (e.g., CCDC 1505246) to identify systematic errors .

Methodological Considerations

Q. How to design experiments for analyzing degradation products of this compound under oxidative stress?

  • Methodology :

  • Stress testing : Expose the compound to H₂O₂/UV light and analyze degradation via LC-MS. Identify major products (e.g., hydroxylated or cleaved derivatives) .
  • Stability protocols : Store samples at 4°C (vs. RT) and monitor stability over 30 days using accelerated aging studies .

Q. What chromatographic techniques optimize separation of this compound from structurally similar byproducts?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve ethyl-substituted analogs (retention time ~8–12 min) .
  • GC-MS : Employ a non-polar column (HP-5MS) for volatile derivatives, with EI ionization to fragment and identify isomers .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of this compound derivatives?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 24–72h exposure, 10–100 μM range) to rule out false positives .
  • Meta-analysis : Compare literature data (e.g., IC₅₀ values) across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends influenced by the ethyl group’s hydrophobicity .

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